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Thermodynamic Properties & Critical Data

The table below summarizes the key thermodynamic properties and critical data for 2,6-Dimethylquinoline.

Property Value / Description
Reference /
Method

Chemical Structure C({11})H({11})N [1]

Molecular Weight 157.21 g/mol [1]

CAS Registry Number 877-43-0 [2] [1]

Melting Point 57–59 °C (lit.) [1]

Boiling Point 266–267 °C [1]

Critical Temperature Measured via Differential Scanning Calorimetry
(DSC)

[2]

Critical Pressure Estimated [2]

Critical Density Estimated [2]
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Property Value / Description
Reference /
Method

Standard Gas Phase
Thermodynamic Properties

Molar entropies, enthalpies, and Gibbs free energies

of formation derived for the ideal gas state (298.15 K
to 700 K)

[2]

| Vapor Pressure (Antoine Equation)| log10(P) = A − (B / (T + C)) P = vapor pressure (bar), T =

temperature (K) A=4.03965, B=1735.613, C=-108.278 (461.61 K to 539.44 K) | [3] |

Experimental Methodologies for Property
Determination

The thermodynamic data for 2,6-Dimethylquinoline was obtained through a suite of rigorous experimental

techniques [2]:

Adiabatic Heat-Capacity Calorimetry: Measures heat capacity over a range of temperatures with

high precision, crucial for calculating entropy and enthalpy changes.
Vibrating-Tube Densimetry: Determines the density of the fluid, which is essential for understanding

volumetric properties and equations of state.
Comparative Ebulliometry: Accurately measures vapor pressure as a function of temperature, used

to derive enthalpy of vaporization.
Inclined-Piston Gauge Manometry: An advanced technique for high-accuracy vapor pressure

measurements.
Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the

critical temperature and melting point.
Combustion Calorimetry: Directly determines the standard enthalpy of formation by measuring the

heat released upon combustion in oxygen.

Computational Validation

The experimental results for 2,6-Dimethylquinoline and other methylquinolines were mutually validated

with computational methods [2]. Independent calculations of the ideal gas entropies were performed using

the B3LYP/6-31+G(d,p) model chemistry, which accounts for hindered internal rotations. These
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computational results were found to be in excellent accord with the calorimetric data, confirming the

reliability of both the experimental and computational approaches.

Experimental Workflow for Thermodynamic Property
Determination

The following diagram maps the logical workflow and relationships between the key experimental steps

involved in determining the thermodynamic properties of a compound like 2,6-Dimethylquinoline.
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For Process Design: The vapor pressure data (Antoine equation) is essential for designing

purification processes like distillation [3]. The critical property estimates are vital for modeling
supercritical fluid processes.

For Computational Chemistry: The successful validation with the B3LYP/6-31+G(d,p) model
confirms that this computational method is reliable for predicting the properties of similar

methylquinoline compounds, which can save experimental resources in early-stage research [2].
For Drug Development: As a potential inhibitor of cytochrome P450 enzymes like CYP1A2, the

thermodynamic stability and solubility-related properties of 2,6-Dimethylquinoline can influence its
behavior in biological systems [1].
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Email: info@smolecule.com or Request Quote Online.

References

1. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [chemicalbook.com]

2. Experimental results for 2,6-dimethylquinoline and mutual ... [nist.gov]

3. Quinoline, 2,6-dimethyl- - the NIST WebBook [webbook.nist.gov]

To cite this document: Smolecule. [2,6-Dimethylquinoline critical properties estimation]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b578971#2-6-

dimethylquinoline-critical-properties-estimation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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